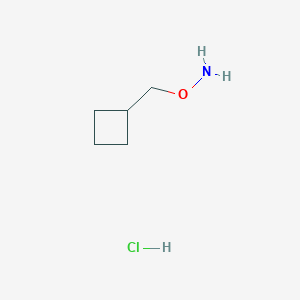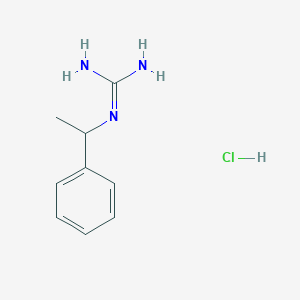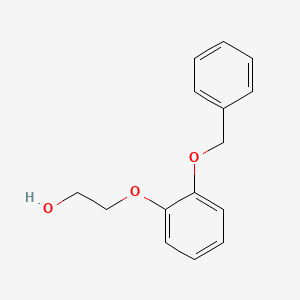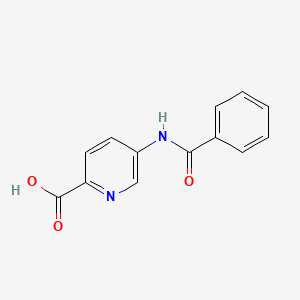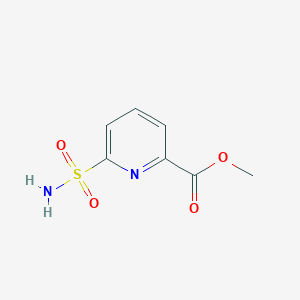
3-(Dimethylamino)butanoic acid
説明
3-(Dimethylamino)butanoic acid, also known as this compound hydrochloride, is an organic compound . It is a solid substance with the empirical formula C6H14ClNO2 . The molecular weight of this compound is 167.63 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(O)CC(C)N(C)C.[H]Cl . The InChI key for this compound is ZFJBEKTVAWXJGH-UHFFFAOYSA-N . Physical and Chemical Properties Analysis
This compound is a solid substance . The empirical formula of this compound is C6H14ClNO2 , and its molecular weight is 167.63 .科学的研究の応用
Enzymology and Detoxication
Research has explored the enzymatic processes involved in the metabolism of arsenic compounds, suggesting a potential role for related amino compounds in detoxification processes. The study highlighted the enzymology involved in biotransformation and proposed a new mechanism involving hydrogen peroxide for detoxifying certain toxic species, indicating an area where similar compounds might have relevance (Aposhian et al., 2004).
Bioseparation Technologies
Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, has been reviewed for its application in the separation and purification of bioactive molecules from natural sources. This method, which can potentially be applied to compounds like 3-(Dimethylamino)butanoic acid, is recognized for its rapid, green, and efficient approach to bioseparation (Yan et al., 2018).
Pharmacodynamic Properties
Inosine pranobex, which includes components structurally related to this compound, has been studied for its antiviral and antitumor activities, highlighting the compound's immunomodulating effects. Such studies point towards potential pharmacodynamic applications of similar compounds in treating various diseases and infections (Campoli-Richards et al., 1986).
Biofuel Production
Butanol, similar in molecular structure to this compound, has been reviewed for its competitive advantages as a renewable biofuel. The review covered the properties of butanol, its production, and its application as fuel, indicating how structural analogs of this compound might be utilized in biofuel industries (Jin et al., 2011).
Food and Cosmetic Safety
Studies on the safety assessment of fatty acid amidopropyl dimethylamines, which function primarily as antistatic agents in cosmetics, might indirectly relate to the safety and application of similar compounds in consumer products. These ingredients, when formulated to be nonsensitizing, are considered safe for cosmetic use, offering a perspective on regulatory and safety considerations for related chemicals (Burnett et al., 2019).
Safety and Hazards
The safety information for 3-(Dimethylamino)butanoic acid indicates that it may cause serious eye irritation . The precautionary statements include P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
3-(dimethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(7(2)3)4-6(8)9/h5H,4H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURVRMRLLSFWHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2R)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B3153388.png)

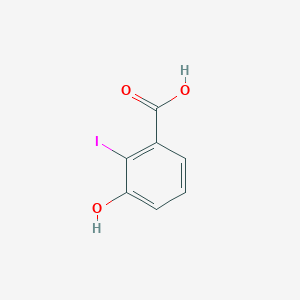
![ethyl N-[3-(4-chloroanilino)-2-cyanoacryloyl]carbamate](/img/structure/B3153416.png)
